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Compound of Interest

Compound Name: Cinnamyl bromide

Cat. No.: B146386 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

cinnamyl bromide, a vital reagent in organic synthesis. The document details its

characterization through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C),

Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are

provided to aid in the replication of these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. For cinnamyl bromide, both ¹H and ¹³C NMR are

essential for structural confirmation.

¹H NMR Spectroscopic Data
Proton NMR spectroscopy provides information on the number of different types of protons,

their chemical environments, and their proximity to other protons. The ¹H NMR spectrum of

cinnamyl bromide is characterized by signals in both the aromatic and olefinic regions.

Table 1: ¹H NMR Spectroscopic Data for Cinnamyl Bromide
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Chemical Shift (δ)
(ppm)

Multiplicity
Coupling Constant
(J) (Hz)

Assignment

7.42 – 7.29 m - Aromatic protons (5H)

6.64 d 15.2
Olefinic proton (1H,

=CH-Ar)

6.52 – 6.44 m -
Olefinic proton (1H,

=CH-CH₂Br)

4.15 d 7.6
Methylene protons

(2H, -CH₂Br)

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR Spectroscopic Data
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

The spectrum for cinnamyl bromide shows distinct signals for the aromatic, olefinic, and

aliphatic carbons.

Table 2: ¹³C NMR Spectroscopic Data for Cinnamyl Bromide

Chemical Shift (δ) (ppm) Assignment

135.9 Quaternary aromatic carbon (C-Ar)

133.1 Olefinic carbon (=CH-Ar)

128.6 Aromatic carbons (CH-Ar)

128.1 Aromatic carbon (CH-Ar)

126.9 Olefinic carbon (=CH-CH₂Br)

126.6 Aromatic carbon (CH-Ar)

32.9 Methylene carbon (-CH₂Br)

Solvent: CDCl₃, Reference: CDCl₃ (77.0 ppm)
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Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining high-quality NMR spectra of cinnamyl bromide is as follows:

Sample Preparation:

Weigh approximately 5-10 mg of cinnamyl bromide and dissolve it in approximately 0.6-

0.7 mL of deuterated chloroform (CDCl₃).

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex

mixer.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean, dry 5 mm NMR tube.

Cap the NMR tube.

Instrument Setup:

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃).

Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain

sharp, well-resolved peaks.

Data Acquisition:

For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient

number of scans should be acquired to achieve a good signal-to-noise ratio (typically 8-16

scans).

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the

low natural abundance of ¹³C and its lower gyromagnetic ratio, a larger number of scans

(typically 128 or more) and a longer acquisition time are required.
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Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the

frequency-domain spectrum.

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26

ppm for ¹H NMR and 77.0 ppm for ¹³C NMR.

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different

types of protons.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

IR Spectroscopic Data
The IR spectrum of cinnamyl bromide shows characteristic absorption bands for the aromatic

ring, the carbon-carbon double bond, and the carbon-bromine bond.

Table 3: IR Spectroscopic Data for Cinnamyl Bromide

Wavenumber (cm⁻¹) Intensity Assignment

3050-3000 Medium Aromatic C-H stretch

1650-1600 Medium C=C stretch (alkene)

1580, 1495, 1450 Medium-Strong Aromatic C=C stretch

965 Strong =C-H bend (trans-alkene)

750-690 Strong
Aromatic C-H out-of-plane

bend

600-500 Medium C-Br stretch
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Experimental Protocol for IR Spectroscopy (Thin Film
Method)

Sample Preparation:

Dissolve a small amount (a few milligrams) of cinnamyl bromide in a volatile solvent such

as dichloromethane or acetone.

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

Using a pipette, apply a drop or two of the cinnamyl bromide solution to the center of the

salt plate.

Allow the solvent to evaporate completely, leaving a thin, even film of the compound on

the plate.

Data Acquisition:

Place the salt plate in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment to subtract any

atmospheric and instrumental interferences.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

Data Processing:

The software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It

provides information about the molecular weight and fragmentation pattern of a compound.
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Mass Spectrometric Data
The mass spectrum of cinnamyl bromide will show a molecular ion peak corresponding to its

molecular weight, as well as several fragment ions. Due to the presence of bromine,

characteristic isotopic patterns for bromine-containing fragments will be observed

(approximately equal intensity for M and M+2).

Table 4: Mass Spectrometric Data for Cinnamyl Bromide

m/z Relative Intensity (%) Assignment

198/196 Moderate [M]⁺ (Molecular ion)

117 High [C₉H₉]⁺ (Loss of Br)

115 Moderate
[C₉H₇]⁺ (Loss of H₂ from

[C₉H₉]⁺)

91 Moderate [C₇H₇]⁺ (Tropylium ion)

Experimental Protocol for Mass Spectrometry (Electron
Ionization)

Sample Introduction:

Introduce a small amount of the cinnamyl bromide sample into the mass spectrometer.

For volatile compounds, this can be done via a direct insertion probe or by injection into a

gas chromatograph (GC-MS).

If using a direct insertion probe, a small amount of the solid sample is placed in a capillary

tube at the end of the probe.

Ionization:

The sample is vaporized and then bombarded with a beam of high-energy electrons

(typically 70 eV) in the ion source. This process, known as electron ionization (EI), causes

the molecule to lose an electron, forming a molecular ion (M⁺).
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Mass Analysis:

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or

time-of-flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

Detection:

The separated ions are detected by an electron multiplier or other suitable detector.

The detector generates a signal that is proportional to the number of ions of a particular

m/z ratio.

Data Processing:

The instrument's software plots the relative abundance of the ions against their m/z ratio to

generate the mass spectrum.

Identify the molecular ion peak and major fragment ions.

Spectroscopic Characterization Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of cinnamyl bromide.
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Caption: Workflow for the Spectroscopic Characterization of Cinnamyl Bromide.

To cite this document: BenchChem. [Spectroscopic Data of Cinnamyl Bromide: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146386#cinnamyl-bromide-spectroscopic-data-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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